![molecular formula C9H7Cl2N3 B1426992 2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1220518-04-6](/img/structure/B1426992.png)

2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Übersicht

Beschreibung

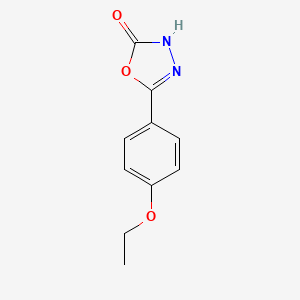

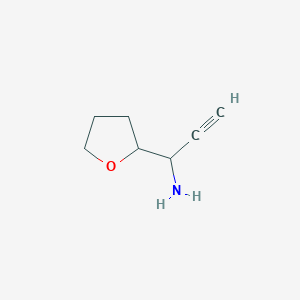

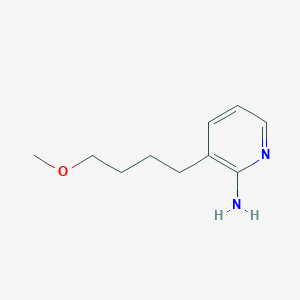

2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a heterocyclic compound that has gained scientific interest due to its various biological properties. The molecular formula is C9H7Cl2N3 .

Synthesis Analysis

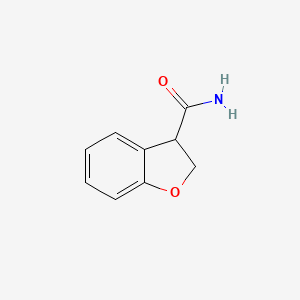

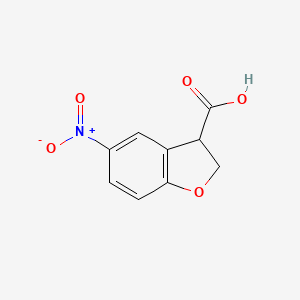

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis

The molecular formula of 2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is C9H7Cl2N3 . The average mass is 228.078 Da and the monoisotopic mass is 227.001709 Da .Chemical Reactions Analysis

The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .Physical And Chemical Properties Analysis

The average mass of 2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is 228.078 Da and the monoisotopic mass is 227.001709 Da . The yield is 71% as a yellow solid, with a melting point of 287–288 °C .Wissenschaftliche Forschungsanwendungen

Anticancer Research

- Field : Medical Research - Oncology

- Application : This compound has been used in the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives for anticancer research .

- Method : The compound was synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique . These derivatives were tested in vitro against seven selected human cancer cell lines .

- Results : Compounds 14a, 16b, and 18b were found to be the most active towards MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml). Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

Inflammation and Autoimmune Diseases

- Field : Medical Research - Immunology

- Application : 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a practical building block in the synthesis of many Janus kinase (JAK) inhibitors .

- Method : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described .

- Results : JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .

Drug Intermediate

- Field : Pharmaceutical Industry

- Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an intermediate of the bulk drug, Tofatinib .

- Method : It is synthesized and used in the production process of Tofatinib .

- Results : Tofatinib is widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis with inadequate or intolerant methotrexate response .

Molecular Docking Studies

- Field : Bioinformatics and Drug Design

- Application : This compound has been used in molecular docking studies to understand its interaction with target proteins .

- Method : The synthesized pyrrolo[2,3-d]pyrimidine derivatives were docked against Bcl2 anti-apoptotic protein . The binding affinities of the compounds were then analyzed .

- Results : The molecular docking study showed promising binding affinities of certain compounds against Bcl2 anti-apoptotic protein .

Gene Expression Studies

- Field : Molecular Biology

- Application : The compound has been used in gene expression studies to understand its impact on cellular processes .

- Method : The effect of the compound on the expression of genes such as P53, BAX, DR4, DR5, Bcl2, Il-8, and CDK4 was studied in treated MCF7 cells .

- Results : Certain compounds caused up-regulation of P53, BAX, DR4, and DR5, and down-regulation of Bcl2, Il-8, and CDK4 in treated MCF7 cells .

Apoptosis Induction

- Field : Cell Biology

- Application : The compound has been used to study its ability to induce apoptosis, a form of programmed cell death .

- Method : The effect of the compound on the activity of Caspase 8 and BAX was studied in treated MCF7 cells . The percentage of fragmented DNA was also measured .

- Results : Certain compounds increased the activity of Caspase 8 and BAX, and decreased the activity of Bcl2 in treated MCF7 cells . Also, the percentage of fragmented DNA was significantly increased in treated MCF7 cells .

Cell Cycle Arrest

- Field : Cell Biology

- Application : The compound has been used to study its ability to cause cell cycle arrest .

- Method : The effect of the compound on the cell cycle was studied in treated MCF7 cells .

- Results : Compounds 14a and 14b caused cell cycle arrest at the G1/S phase in MCF7 cells .

Induction of Apoptotic Death

- Field : Cell Biology

- Application : The compound has been used to study its ability to induce apoptotic death .

- Method : The effect of the compound on the induction of apoptotic death was studied in treated MCF7 cells .

- Results : Compounds 16b and 18b induced the apoptotic death of MCF7 cells . In addition, the percentage of fragmented DNA was increased significantly in 14a treated MCF7 cells .

Intermediate for Tofatinib

- Field : Pharmaceutical Industry

- Application : 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is used as an intermediate in the synthesis of Tofatinib .

- Method : It is synthesized and used in the production process of Tofatinib .

- Results : Tofatinib is widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis with inadequate or intolerant methotrexate response .

Zukünftige Richtungen

The current study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .

Eigenschaften

IUPAC Name |

2,4-dichloro-7-cyclopropylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-7-6-3-4-14(5-1-2-5)8(6)13-9(11)12-7/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAVMANUFQKJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC3=C2N=C(N=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90729192 | |

| Record name | 2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |

CAS RN |

1220518-04-6 | |

| Record name | 2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220518-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine](/img/structure/B1426919.png)

![Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1426922.png)

![7-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426930.png)